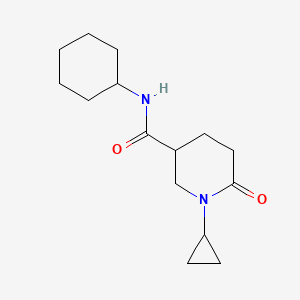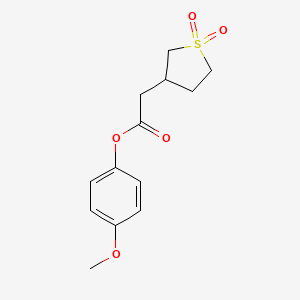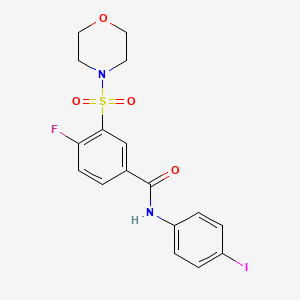![molecular formula C19H22N2O2 B4940341 N-isobutyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4940341.png)
N-isobutyl-3-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-3-[(phenylacetyl)amino]benzamide, also known as IBP or IBP-9414, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a non-peptide inhibitor of the protease enzyme trypsin, and has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. In
Applications De Recherche Scientifique
N-isobutyl-3-[(phenylacetyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-viral properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV). N-isobutyl-3-[(phenylacetyl)amino]benzamide has also been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of several types of cancer cells.
Mécanisme D'action
N-isobutyl-3-[(phenylacetyl)amino]benzamide is a non-peptide inhibitor of the protease enzyme trypsin. Trypsin is involved in the digestion of proteins, and is also involved in several pathological processes such as inflammation and tumor growth. N-isobutyl-3-[(phenylacetyl)amino]benzamide works by binding to the active site of trypsin, preventing it from cleaving its target proteins. This inhibition of trypsin activity leads to the anti-inflammatory, anti-viral, and anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide.
Biochemical and Physiological Effects
N-isobutyl-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of several viruses. In vivo studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-3-[(phenylacetyl)amino]benzamide in lab experiments is its specificity for trypsin. This allows for targeted inhibition of trypsin activity, without affecting other proteases. Another advantage is its small molecular weight, which allows for easy penetration of cell membranes. However, one limitation of using N-isobutyl-3-[(phenylacetyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-isobutyl-3-[(phenylacetyl)amino]benzamide. One area of interest is the development of N-isobutyl-3-[(phenylacetyl)amino]benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-isobutyl-3-[(phenylacetyl)amino]benzamide's potential as a therapeutic agent for viral infections, such as influenza A and HIV. Additionally, further studies are needed to explore the anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide, and its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-isobutyl-3-[(phenylacetyl)amino]benzamide involves several steps, starting with the reaction of 3-aminobenzamide with phenylacetyl chloride to form N-phenylacetyl-3-aminobenzamide. This compound is then reacted with isobutylamine to produce N-isobutyl-3-[(phenylacetyl)amino]benzamide. The final product is obtained through a purification process using column chromatography.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)13-20-19(23)16-9-6-10-17(12-16)21-18(22)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALYSYPDSVRLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)


![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)
![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)

![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)